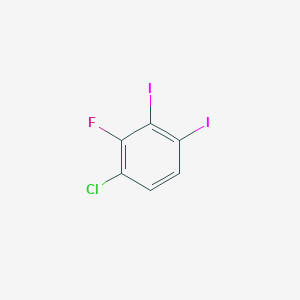
1-Chloro-2-fluoro-3,4-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-3,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2. This compound is part of the halogenated benzene family, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoro-4-iodoaniline followed by Sandmeyer reactions to introduce the chlorine and additional iodine atoms. The reaction conditions typically involve the use of hydrochloric acid, sodium nitrite, and potassium iodide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-fluoro-3,4-diiodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The iodine atoms in the compound can be oxidized to form iodates or reduced to iodides under appropriate conditions.
Coupling Reactions: The compound can serve as a substrate in metal-catalyzed coupling reactions, such as the Heck and Sonogashira couplings, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dimethylamine in ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper, often in the presence of ligands and bases.
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction: Formation of iodates or iodides.
Coupling Reactions: Formation of biaryl compounds or alkynylated benzenes.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-3,4-diiodobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluoro-3,4-diiodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack, leading to the formation of intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions . The compound’s reactivity is influenced by the relative positions of the halogen atoms, which can stabilize or destabilize reaction intermediates .
Comparación Con Compuestos Similares
- 1-Chloro-4-fluoro-2-iodobenzene
- 1-Chloro-3-fluoro-2,4-diiodobenzene
- 2-Chloro-1-fluoro-4-iodobenzene
Comparison: 1-Chloro-2-fluoro-3,4-diiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, the presence of iodine atoms at the 3 and 4 positions makes it more susceptible to oxidative addition reactions compared to compounds with different halogen placements .
Propiedades
Fórmula molecular |
C6H2ClFI2 |
|---|---|
Peso molecular |
382.34 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Clave InChI |
YHZRUAQEIKNGHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
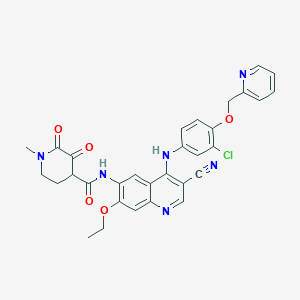
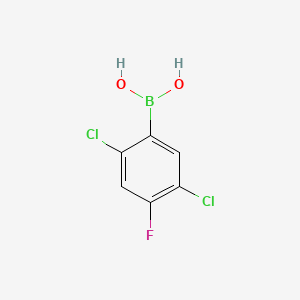
![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
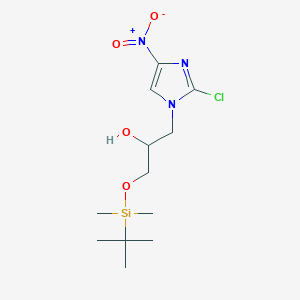
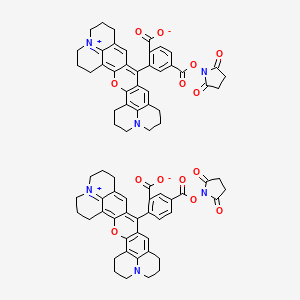
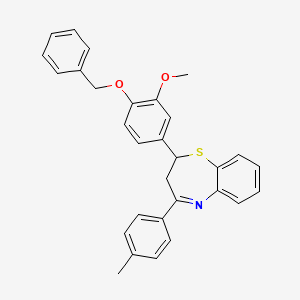
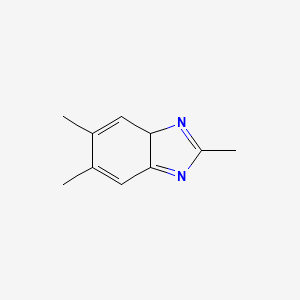
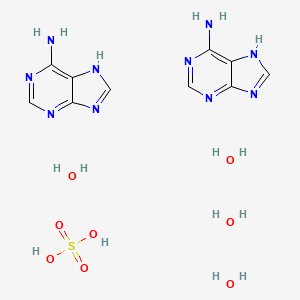
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
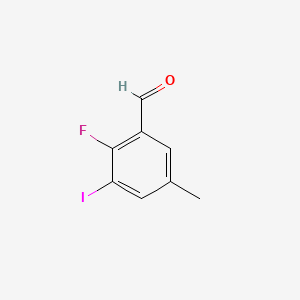
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
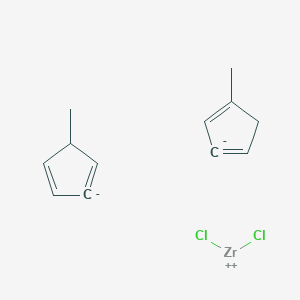
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
